N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(1-(tert-butoxycarbonyl)azetidin-3-yl)glycine N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(1-(tert-butoxycarbonyl)azetidin-3-yl)glycine
Brand Name: Vulcanchem
CAS No.: 1463524-95-9
VCID: VC4604671
InChI: InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-12-16(13-26)27(14-22(28)29)24(31)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,28,29)
SMILES: CC(C)(C)OC(=O)N1CC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C25H28N2O6
Molecular Weight: 452.507

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(1-(tert-butoxycarbonyl)azetidin-3-yl)glycine

CAS No.: 1463524-95-9

Cat. No.: VC4604671

Molecular Formula: C25H28N2O6

Molecular Weight: 452.507

* For research use only. Not for human or veterinary use.

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(1-(tert-butoxycarbonyl)azetidin-3-yl)glycine - 1463524-95-9

Specification

CAS No. 1463524-95-9
Molecular Formula C25H28N2O6
Molecular Weight 452.507
IUPAC Name 2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]acetic acid
Standard InChI InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-12-16(13-26)27(14-22(28)29)24(31)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,28,29)
Standard InChI Key IJXRRVYEYNQMPR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a glycine backbone substituted with two protective groups: an Fmoc group at the nitrogen atom and a Boc-protected azetidine ring at the adjacent nitrogen. The Fmoc group ([(9H-fluoren-9-yl)methoxy]carbonyl) provides acid-labile protection, while the Boc group (tert-butoxycarbonyl) offers base-sensitive shielding, enabling orthogonal deprotection strategies during solid-phase peptide synthesis (SPPS) . The azetidine ring (a four-membered nitrogen heterocycle) introduces steric constraints that influence peptide conformation and stability.

The SMILES notation (CC(C)(C)OC(=O)N1CC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24) and InChIKey (IJXRRVYEYNQMPR-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database referencing .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC<sub>25</sub>H<sub>28</sub>N<sub>2</sub>O<sub>6</sub>
Molecular Weight452.507 g/mol
IUPAC Name2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]acetic acid
SolubilityNot publicly available
StabilitySensitive to acidic/basic conditions

The tert-butyl group in the Boc moiety enhances solubility in organic solvents, whereas the Fmoc group’s aromaticity contributes to UV detectability during chromatographic purification .

Synthesis and Preparation

Synthetic Routes

The synthesis typically proceeds via sequential protection of the azetidine nitrogen and glycine’s α-amino group:

  • Azetidine Protection: The azetidine ring’s secondary amine is Boc-protected using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base like triethylamine.

  • Glycine Functionalization: The primary amine of glycine is then Fmoc-protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under mildly basic conditions .

  • Coupling Reactions: The dual-protected glycine derivative is activated (e.g., via HOBt/DIC) for incorporation into peptide chains during SPPS.

Optimization Challenges

  • Steric Hindrance: The azetidine’s compact structure complicates coupling efficiency, necessitating extended reaction times or elevated temperatures.

  • Deprotection Kinetics: Sequential removal of Boc (via TFA) and Fmoc (via piperidine) must be carefully timed to prevent side reactions .

Applications in Peptide Chemistry

Conformational Restriction

The azetidine ring imposes a 90° torsion angle on peptide backbones, stabilizing β-turn and γ-turn motifs that are otherwise flexible in linear peptides. This rigidity enhances receptor binding specificity, as demonstrated in angiotensin-converting enzyme (ACE) inhibitors.

Medicinal Chemistry Innovations

  • Targeted Drug Delivery: Fmoc/Boc groups enable controlled release in prodrug formulations, as seen in caspase inhibitors for apoptosis regulation .

  • Antimicrobial Peptides: Azetidine-containing peptides exhibit enhanced membrane permeability, leveraging their hydrophobic character to disrupt bacterial lipid bilayers.

Hazard StatementCodePrecautionary Measures
H302Oral toxicityAvoid ingestion; use PPE
H315Skin irritationWear gloves/lab coat
H319Eye irritationUse safety goggles
H335Respiratory irritationUse fume hood

Future Perspectives

Drug Development

  • Peptide Therapeutics: Incorporation into checkpoint inhibitor peptides for oncology (e.g., PD-1/PD-L1 disruptors).

  • Bioconjugation: Site-specific labeling with fluorophores or radiotracers for diagnostic imaging .

Synthetic Methodology

  • Flow Chemistry: Continuous-flow systems to mitigate steric challenges in azetidine coupling.

  • Enzymatic Deprotection: Lipase-mediated Boc removal to enhance green chemistry metrics .

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